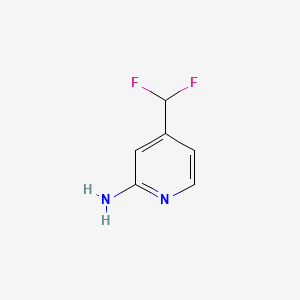

4-(Difluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

4-(difluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-6(8)4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNARPJWYBRIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346536-47-7 | |

| Record name | 4-(difluoromethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Scalable Synthesis of 4-(Difluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the scalable synthesis of 4-(difluoromethyl)pyridin-2-amine, a crucial intermediate in the development of various protein kinase inhibitors. The document details and compares different synthetic routes, offering comprehensive experimental protocols for the most efficient methods and presenting quantitative data in a clear, comparative format.

Introduction

This compound is a key building block in the synthesis of numerous pharmaceutical compounds, particularly those targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase. The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry. This guide focuses on a practical and high-yielding synthetic process that has been successfully applied to large-scale production.

Comparative Analysis of Synthetic Routes

Several synthetic strategies for this compound have been reported. The following table summarizes the quantitative data for the most notable routes, highlighting the advantages of the optimized five-step, two-pot procedure.

| Route | Starting Material | Key Steps | Overall Yield | Scale | Reference |

| Route A | 4-Methylpyridin-2-amine | 1. Boc-protection2. Radical bromination3. Aldehyde formation4. Fluorination5. Deprotection | Low (Bromination step ~10%) | 1-2 g | [1][2] |

| Route B | 2-Aminoisonicotinaldehyde | 1. Fluorination with DAST2. Boc-protection3. Deprotection | Moderate | Lab Scale | [1] |

| Route C | 2-Chloro-4-(difluoromethyl)pyridine | 1. Buchwald-Hartwig amination2. Boc-deprotection | 80% (over 2 steps) | Lab Scale | [1][2] |

| Optimized Route | 2,2-Difluoroacetic anhydride | 1. Acylation2. Enamine formation3. Michael addition4. Cyclization5. Reduction | 46% | Kilogram Scale | [2] |

Optimized Scalable Synthesis Pathway

A highly efficient, five-step, two-pot synthesis starting from the readily available 2,2-difluoroacetic anhydride has been developed, proving to be a scalable, rapid, and high-yielding process.[1][2][3][4] This method avoids the use of sealed vessels for amination, a significant advantage for large-scale industrial production.[1][2][3][4]

Caption: Optimized five-step, two-pot synthesis of this compound.

Experimental Protocols

One-Pot Synthesis of this compound (1) from Nitrile 18

This protocol details the cyclization and reduction steps in the optimized synthesis.

Materials:

-

(E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (18)

-

Acetic acid

-

Methoxylamine hydrochloride

-

Hydrobromic acid in acetic acid (33%)

-

Zinc dust

Procedure:

-

To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (50 g, 0.26 mol, 1 equiv) in acetic acid (500 mL), add methoxylamine hydrochloride (66 g, 0.78 mol, 3 equiv).[1]

-

Stir the resulting yellowish reaction mixture at 50 °C for 7 hours.[1]

-

Cool the mixture to room temperature and add HBr in acetic acid (33%, 89 mL, 0.51 mol, 1.9 equiv).[1]

-

Stir the resulting reaction mixture at 90 °C for 15 hours.[1]

-

After cooling to room temperature, slowly add zinc dust to the mixture and stir for an additional 2 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

The crude product is then purified by column chromatography to yield this compound.

Large-Scale Synthesis of this compound (1) from Nitrile 18

This protocol is adapted for kilogram-scale production.

Materials:

-

(E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (18) (3.0 kg, 15.7 mol)

-

Acetic acid (30 L)

-

O-methoxylamine hydrochloride (3.9 kg, 47.1 mol)

-

Hydrobromic acid in acetic acid (33%) (5.5 L, 31.4 mol)

-

Zinc (2.42 kg, 47.1 mol)

Procedure:

-

To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (3.0 kg, 15.7 mol, 1 equiv) in acetic acid (30 L), add O-methoxylamine hydrochloride (3.9 kg, 47.1 mol, 3 equiv).[1]

-

Stir the reaction mixture at 50 °C for 7 hours.[1]

-

Cool the mixture to 25 °C and add hydrobromic acid in acetic acid (33%, 5.5 L, 31.4 mol, 2 equiv).[1]

-

Stir the resulting reaction mixture at 90 °C for 12 hours.[1]

-

Degas the mixture with nitrogen and cool to 20 °C.

-

Add zinc (2.42 kg, 47.1 mol, 3 equiv) portion-wise, maintaining the internal temperature below 40 °C.[1]

-

Stir the mixture for an additional 2 hours at room temperature.

-

Filter the reaction mixture and wash the filter cake with acetic acid.

-

The combined filtrates are concentrated, and the product is isolated and purified.

Alternative Synthetic Approaches and Their Limitations

To provide a comprehensive overview, it is important to understand alternative synthetic routes and their associated challenges, which make them less suitable for large-scale production.

Caption: Challenges in alternative synthetic routes for this compound.

Conclusion

The development of a scalable, economical, and practical synthesis is paramount for the industrial production of key pharmaceutical intermediates. The five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride represents a significant advancement in the synthesis of this compound. This method's high yield, avoidance of hazardous reagents and conditions, and proven scalability make it the preferred route for the large-scale manufacturing of this important compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Scalable, Economical, and Practical Synthesis of this compound, a Key Intermediate for Lipid Kinase Inhibitors [edoc.unibas.ch]

- 4. Item - Scalable, Economical, and Practical Synthesis of 4â(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors - figshare - Figshare [figshare.com]

Synthesis of 4-(Difluoromethyl)pyridin-2-amine: A Key Intermediate for Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fluorinated pyridine moiety is a critical pharmacophore in modern medicinal chemistry, imparting unique properties such as enhanced metabolic stability, increased binding affinity, and improved cell permeability to drug candidates. Among these, 4-(difluoromethyl)pyridin-2-amine stands out as a crucial building block in the synthesis of potent and selective kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) signaling pathways.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of this key intermediate, including detailed experimental protocols, comparative data on synthetic routes, and the biological context of its application.

Synthetic Strategies and Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages in terms of scalability, cost-effectiveness, and practicality. Herein, we detail the most prominent and efficient methods.

Five-Step, Two-Pot Synthesis from 2,2-Difluoroacetic Anhydride

A highly efficient and scalable synthesis has been developed starting from the readily available 2,2-difluoroacetic anhydride.[1][3] This five-step, two-pot procedure avoids the use of sealed vessels for amination, a significant advantage for large-scale production. The overall yield for this process is approximately 24%.[1][3]

Experimental Protocol:

Pot 1: Synthesis of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile

A detailed experimental protocol for the initial steps leading to the key intermediate, (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile, is outlined in the source literature. This involves the reaction of 2,2-difluoroacetic anhydride with subsequent elaboration to build the carbon skeleton.

Pot 2: One-Pot Synthesis of this compound from the Nitrile Intermediate

-

Reaction Setup: To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (1 equivalent) in acetic acid, add methoxylamine hydrochloride (3 equivalents).

-

Initial Reaction: Stir the resulting mixture at 50 °C for 7 hours.

-

Cyclization and Reduction: Cool the mixture to room temperature and add hydrobromic acid in acetic acid (33%, 1.9-2 equivalents). Heat the reaction mixture to 90 °C for 12-15 hours.

-

Work-up: After cooling, degas the mixture with nitrogen and add zinc (3 equivalents) portionwise, maintaining the temperature between 16-20 °C. Stir the mixture at room temperature for 3 hours.

-

Isolation: Filter the reaction mixture through Celite, wash the filter cake with ethyl acetate, and concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved through standard techniques.

This optimized one-pot procedure from the nitrile intermediate has been shown to yield this compound in 72% yield over the three steps.[1]

Alternative Synthetic Approaches

Other reported syntheses of this compound include a five-step route starting from 4-methylpyridin-2-amine.[3] However, this method suffers from a low-yielding bromination step (10%), making the overall yield only 2.8%.[1] Another approach involves a Buchwald-Hartwig amination of 2-chloro-4-(difluoromethyl)pyridine, which provides the desired product in high yield (81% for the amination and 99% for the subsequent deprotection).[1][3] The main drawback of this route is the high cost and limited availability of the starting halide.[1][3]

Quantitative Data Summary

For a clear comparison of the different synthetic strategies, the following table summarizes the key quantitative data:

| Synthetic Route | Starting Material | Key Steps | Overall Yield | Scale | Reference |

| Five-Step, Two-Pot Synthesis | 2,2-Difluoroacetic Anhydride | Five consecutive steps, optimized into a two-pot procedure. | 24% | ~250 g | [1][3] |

| One-Pot, Three-Step Procedure from Nitrile Intermediate | (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile | One-pot conversion involving cyclization and reduction. | 72% | 50 g | [1] |

| Five-Step Synthesis from 4-Methylpyridin-2-amine | 4-Methylpyridin-2-amine | Radical bromination, oxidation, fluorination, and deprotection. | 2.8% | 1-2 g | [1] |

| Buchwald-Hartwig Amination | 2-Chloro-4-(difluoromethyl)pyridine | Palladium-catalyzed amination followed by Boc-deprotection. | ~80% | Not specified | [1][3] |

Role as a Key Intermediate in Kinase Inhibitors

This compound is a crucial component for a new class of potent and selective kinase inhibitors targeting the PI3K/mTOR pathway.[1][2][3] This pathway is frequently hyperactivated in various cancers, playing a central role in cell growth, proliferation, survival, and metastasis.[2] The this compound moiety serves as an essential binding feature, contributing significantly to the activity and selectivity of the final inhibitor.[1]

Notable examples of clinical candidates synthesized using this intermediate include:

-

PQR620: A highly potent and selective mTOR inhibitor.[1]

-

PQR530: A dual PI3K/mTOR kinase inhibitor with excellent potency, oral bioavailability, and brain penetration.[1][2]

Visualizing the Synthesis and Biological Pathway

To further elucidate the concepts discussed, the following diagrams visualize the synthetic workflow and the targeted biological pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-(Difluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(difluoromethyl)pyridin-2-amine, a key intermediate in the development of various kinase inhibitors. The document details various starting materials, outlines experimental protocols for key reactions, presents quantitative data in a comparative format, and includes schematic diagrams of the synthetic routes.

Introduction

This compound is a critical building block in medicinal chemistry, particularly for the synthesis of protein kinase inhibitors targeting pathways such as the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) signaling cascades.[1] The unique physicochemical properties imparted by the difluoromethyl group often lead to improved metabolic stability, binding affinity, and cell permeability of drug candidates. This guide explores and compares several synthetic strategies, offering researchers the information needed to select the most appropriate route based on factors such as scalability, cost of starting materials, and reaction conditions.

Synthetic Strategies and Starting Materials

Several synthetic routes to this compound have been reported, each starting from different precursors. The most common strategies are summarized below.

Route A: From 4-Methylpyridin-2-amine

An early approach begins with the readily available and inexpensive 4-methylpyridin-2-amine.[1] This multi-step synthesis involves protection of the amino group, radical bromination, and subsequent conversion to the target molecule.

Route B: From (E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile

A more recent and scalable synthesis utilizes (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile as the starting material. This process is designed to be high-yielding and practical for large-scale production.[1]

Route C: From 2-Chloro-4-(difluoromethyl)pyridine

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic routes to this compound.

| Starting Material | Key Steps | Overall Yield | Reference |

| 4-Methylpyridin-2-amine | 1. Boc Protection2. Radical Bromination3. Aldehyde Formation | Low (10% for bromination) | [1] |

| (E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile | One-pot cyclization | High | [1] |

| 2-Chloro-4-(difluoromethyl)pyridine | 1. Buchwald-Hartwig Amination2. Boc-Deprotection | ~80% (two steps) | [1] |

Experimental Protocols

Route A: Synthesis from 4-Methylpyridin-2-amine (Illustrative Steps)

-

Protection of the Amino Group: 4-Methylpyridin-2-amine is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to yield the bis-Boc-protected compound.[1]

-

Radical Bromination: The protected intermediate undergoes radical bromination to form the corresponding gem-dibromomethyl-pyridine. This step has been reported with a low yield of only 10%.[1]

-

Formation of Aldehyde: The dibromomethyl compound is then converted to the aldehyde by treatment with silver nitrate in dimethyl sulfoxide, achieving a 69% yield for this step.[1] Further steps would be required to introduce the difluoromethyl group and deprotect the amine.

Route B: One-Pot Synthesis from (E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile[1]

To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (1 equivalent) in acetic acid, methoxylamine hydrochloride (3 equivalents) is added. The reaction mixture is stirred at 50 °C for 7 hours. After cooling to room temperature, 33% HBr in acetic acid (1.9 equivalents) is added, and the mixture is stirred at 90 °C for 15 hours. For large-scale synthesis, after cooling, zinc (3 equivalents) is added to the reaction mixture.

Route C: Synthesis from 2-Chloro-4-(difluoromethyl)pyridine[1]

-

Buchwald-Hartwig Amination: 2-Chloro-4-(difluoromethyl)pyridine is subjected to a Buchwald-Hartwig amination reaction with tert-butyl carbamate. This reaction typically employs a palladium catalyst and a suitable ligand, affording the Boc-protected amine in 81% yield.

-

Boc-Deprotection: The Boc-protected intermediate is then deprotected using trifluoroacetic acid, resulting in the desired this compound in 99% yield.

Reaction Pathway Diagrams

Caption: Synthetic pathway starting from 4-Methylpyridin-2-amine.

Caption: One-pot synthesis from a difluoromethylated acyclic precursor.

References

The Pivotal Role of 4-(Difluoromethyl)pyridin-2-amine in Novel Kinase Inhibitors: A Technical Guide

For Immediate Release

Basel, Switzerland – December 26, 2025 – A comprehensive technical guide released today details the mechanism of action of inhibitors containing the 4-(difluoromethyl)pyridin-2-amine moiety, a key chemical scaffold in the development of next-generation kinase inhibitors. This guide, targeted at researchers, scientists, and drug development professionals, provides an in-depth analysis of the structure-activity relationships, binding modes, and therapeutic potential of this important class of compounds.

The guide focuses on two lead compounds, PQR530 and PQR620, which have demonstrated significant promise as potent and selective inhibitors of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) signaling pathways. Dysregulation of this critical cellular pathway is a hallmark of many cancers and neurological disorders.

Core Mechanism of Action: ATP-Competitive Inhibition

Inhibitors featuring the this compound core act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of their target kinases, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction. The 2-aminopyridine portion of the scaffold is crucial for this interaction, forming key hydrogen bonds with aspartate residues in the hinge region of the kinase domain. This interaction anchors the inhibitor in the active site.

The difluoromethyl group at the 4-position of the pyridine ring plays a critical role in enhancing the potency and selectivity of these inhibitors. It is believed to engage in favorable interactions within a specific sub-pocket of the kinase active site, contributing to a higher binding affinity compared to analogues with other substituents. For instance, the replacement of a trifluoromethyl group with a difluoromethyl group has been shown to augment mTOR kinase affinity.[1]

Featured Inhibitors: PQR530 and PQR620

PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of all Class I PI3K isoforms and mTORC1/2.[2] Its balanced activity against both PI3K and mTOR makes it a promising candidate for overcoming resistance mechanisms that can arise from the inhibition of a single target in the pathway.

PQR620 is a highly selective and brain-penetrant inhibitor of mTORC1/2, demonstrating over 1,000-fold selectivity for mTOR over PI3Kα.[3] This high degree of selectivity is attributed to the introduction of sterically demanding morpholino groups that are well-accommodated in a deeper pocket of the mTOR active site but cause steric clashes in the PI3K active site.[4] This makes PQR620 a valuable tool for specifically interrogating the role of mTOR in disease and as a potential therapeutic with a more focused mechanism of action.

Quantitative Data Summary

The following tables summarize the inhibitory activities of PQR530 and PQR620 against their target kinases and in cellular assays.

| Compound | Target | Kd (nM) | Ki (nM) | Cellular IC50 (nM) |

| PQR530 | PI3Kα | 0.84[2] | ~11[5] | 70 (pAkt S473, A2058 cells)[2] |

| mTOR | 0.33[2] | ~7.4[5] | ||

| PQR620 | mTOR | - | 10.8[1] | 100 (pS6 S235/236, A2058 cells)[3] |

| PI3Kα | - | >10,000 | 200 (pAkt S473, A2058 cells)[3] |

Table 1: Biochemical and Cellular Activity of PQR530 and PQR620.

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) |

| PQR530 | ~10[5] | ~10[5] | ~10[5] | ~10[5] | Subnanomolar[5] |

Table 2: PQR530 Inhibitory Activity Against PI3K Isoforms.

Experimental Protocols

LanthaScreen™ TR-FRET Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay used to determine the binding affinity (Kd or Ki) of inhibitors to their target kinases.

Workflow:

Caption: Workflow for the LanthaScreen™ TR-FRET Kinase Binding Assay.

Methodology:

-

Reagent Preparation: A terbium-labeled anti-tag antibody, a fluorescently labeled kinase tracer (an ATP-competitive ligand), the kinase of interest, and the test inhibitor are prepared in the assay buffer.

-

Assay Plate Setup: The inhibitor is serially diluted in the assay plate.

-

Reaction Incubation: The kinase, tracer, and antibody are added to the wells containing the inhibitor. The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[6]

-

Signal Detection: The TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection, with excitation at 340 nm and emission at 615 nm (terbium donor) and 665 nm (tracer acceptor).

-

Data Analysis: The emission ratio of the acceptor to the donor is calculated. The data is then plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

In-Cell Western Blotting for Phospho-Protein Analysis

This technique is used to quantify the levels of phosphorylated proteins within cells following inhibitor treatment, providing a measure of the inhibitor's cellular potency.

Workflow:

Caption: Workflow for In-Cell Western Blotting.

Methodology:

-

Cell Culture and Treatment: Adherent cells (e.g., A2058 melanoma cells) are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the inhibitor for a specified period.

-

Fixation and Permeabilization: The cells are fixed with a formaldehyde-based solution and then permeabilized with a detergent-based buffer to allow antibody entry.

-

Blocking: Non-specific binding sites are blocked using a protein-based blocking solution, such as bovine serum albumin (BSA).

-

Primary Antibody Incubation: The cells are incubated overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-Akt Ser473 or phospho-S6 Ser235/236).[7]

-

Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Signal Detection and Analysis: The fluorescence signal in each well is measured using an imaging system. The signal is normalized to the total protein content or a housekeeping protein to determine the relative level of the phosphorylated protein. The IC50 value is calculated by plotting the normalized signal against the inhibitor concentration.

PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The following diagram illustrates the key components of this pathway and the points of inhibition by PQR530 and PQR620.

Caption: The PI3K/mTOR signaling pathway and points of inhibition.

Conclusion

The this compound scaffold represents a significant advancement in the design of potent and selective kinase inhibitors. The detailed analysis of PQR530 and PQR620 in this guide highlights the therapeutic potential of targeting the PI3K/mTOR pathway with compounds containing this key moiety. The provided data and experimental protocols offer a valuable resource for the scientific community to further explore and develop this promising class of inhibitors for the treatment of cancer and other diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. ccrod.cancer.gov [ccrod.cancer.gov]

Spectroscopic Profile of 4-(Difluoromethyl)pyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Difluoromethyl)pyridin-2-amine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for these analyses, and includes a general workflow for the spectroscopic characterization of organic compounds.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.27 | d | ³JH,H = 5.0 | 1H | H-6 |

| 7.03 | t | ²JH,F = 55.3 | 1H | CHF₂ |

| 6.94 | d | ³JH,H = 5.0 | 1H | H-5 |

| 6.92 | s | 1H | H-3 | |

| 9.81 (s, 1H, NH) is also reported in a related compound. |

Solvent: (CD₃)₂SO, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 160.1 | s | C-2 | |

| 148.9 | s | C-6 | |

| 142.7 | t | ²JC,F = 22.5 | C-4 |

| 113.9 | t | ¹JC,F = 237.3 | CHF₂ |

| 107.5 | t | ³JC,F = 5.5 | C-5 |

| 104.1 | t | ³JC,F = 6.8 | C-3 |

Solvent: (CD₃)₂SO, Spectrometer Frequency: 400 MHz

Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 145.0572 | 145.0567 |

Ionization Method: Nano-electrospray ionization (NSI)

Infrared (IR) Spectroscopy

As of the latest data retrieval, a specific experimental infrared spectrum for this compound was not publicly available. However, based on the functional groups present in the molecule (primary amine, pyridine ring, and difluoromethyl group), the following characteristic absorption bands can be predicted. This theoretical analysis is supported by data from similar compounds such as 2-aminopyridine and its derivatives.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3250 | Medium-Weak | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3100-3000 | Weak | C-H Stretch | Aromatic (Pyridine) |

| 1650-1580 | Medium-Strong | N-H Bend (Scissoring) | Primary Amine |

| 1600-1450 | Medium-Strong | C=C and C=N Stretch | Aromatic (Pyridine) |

| 1300-1000 | Medium-Strong | C-F Stretch | Difluoromethyl |

| 900-650 | Medium-Strong | C-H Out-of-plane Bend | Aromatic (Pyridine) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide ((CD₃)₂SO) or deuterated chloroform (CDCl₃), to a concentration suitable for NMR analysis.

-

Instrumentation: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. The chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom. The chemical shifts are reported in ppm relative to the solvent peak.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the frequency domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a low concentration.

-

Instrumentation: High-resolution mass spectra are obtained using a Thermo Fisher Scientific LTQ Orbitrap XL spectrometer equipped with a nano-electrospray ionization (NSI) source.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer. The NSI source generates gaseous ions from the sample molecules. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The Orbitrap mass analyzer provides high-resolution mass-to-charge ratio (m/z) measurements.

-

Data Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion. This experimental mass is then compared to the calculated exact mass of the proposed chemical formula to confirm the elemental composition of the molecule.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, the sample can be prepared as a KBr pellet or a mull in Nujol.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The instrument scans the sample with infrared radiation over a specific range (typically 4000-400 cm⁻¹). The detector measures the amount of light absorbed by the sample at each wavenumber. A background spectrum is also collected and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

The Ascendance of 4-(Difluoromethyl)pyridin-2-amine: A Core Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and target-binding affinity. Among the array of fluorinated motifs, the difluoromethyl group has garnered significant attention. This guide provides a comprehensive technical overview of 4-(difluoromethyl)pyridin-2-amine, a pivotal building block that has enabled the development of a new generation of potent and selective kinase inhibitors.

Synthesis of this compound: Paving the Way for Scalable Drug Development

The accessibility of this compound in large quantities is crucial for its application in drug development programs. Several synthetic routes have been developed, with a focus on scalability, efficiency, and cost-effectiveness.

Scalable Five-Step, Two-Pot Synthesis

A highly efficient and practical synthesis starts from the readily available 2,2-difluoroacetic anhydride.[1] This five-step, two-pot procedure is designed for large-scale production, avoiding the need for hazardous reagents and specialized equipment like sealed vessels for amination.[1]

Table 1: Summary of Yields for the Scalable Synthesis of this compound

| Step | Transformation | Key Reagents | Yield |

| 1 | Enone formation | 2,2-difluoroacetic anhydride, ethyl vinyl ether, pyridine | Not isolated |

| 2 | Acetal hydrolysis and nitrile formation | Pyridinium p-toluenesulfonate, acetone cyanohydrin | Not isolated |

| 3 | Oximation | Methoxylamine hydrochloride | 72% (over 3 steps)[1] |

| 4 | Cyclization | HBr in acetic acid | 72% (over 3 steps)[1] |

| 5 | Reduction | Zinc | 72% (over 3 steps)[1] |

Alternative Synthetic Approaches

Other synthetic strategies have been reported, each with its own advantages and limitations.

Table 2: Comparison of Alternative Synthetic Routes

| Route | Starting Material | Key Steps | Overall Yield | Scale | Reference |

| A | 4-methylpyridin-2-amine | Radical bromination, oxidation, fluorination | 2.8% | 1-2 g | [1] |

| B | 4-(difluoromethyl)pyridine | N-oxidation, amination (PyBroP), deprotection | >65% (for each step) | Gram-scale | [1] |

| C | 2-chloro-4-(difluoromethyl)pyridine | Buchwald-Hartwig amination, Boc-deprotection | ~80% | Not specified | [1] |

Experimental Protocols

Detailed Protocol for the Scalable One-Pot Synthesis of this compound from Nitrile Intermediate

This protocol outlines the one-pot conversion of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile to this compound.

Materials:

-

(E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile

-

Acetic acid

-

Methoxylamine hydrochloride

-

Hydrobromic acid in acetic acid (33%)

-

Zinc dust

-

Ethyl acetate (EtOAc)

-

Celite

Procedure:

-

To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (1 equivalent) in acetic acid, add methoxylamine hydrochloride (3 equivalents).

-

Stir the resulting mixture at 50 °C for 7 hours.

-

Cool the mixture to room temperature and add HBr in acetic acid (33%, 1.9 equivalents).

-

Stir the reaction mixture at 90 °C for 15 hours.

-

Cool the mixture to 20 °C and degas with nitrogen.

-

Add zinc dust (3 equivalents) portion-wise, maintaining the temperature between 16-20 °C.

-

Stir the resulting mixture at room temperature for 3 hours.

-

Filter the reaction mixture through a pad of Celite, washing the filter cake with EtOAc.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by standard methods.[1]

General Protocol for Buchwald-Hartwig Amination

This is a general procedure for the palladium-catalyzed amination of aryl halides, a key step in some synthetic routes to this compound derivatives.

Materials:

-

Aryl halide (e.g., 2-chloro-4-(difluoromethyl)pyridine)

-

Amine or amine equivalent (e.g., tert-butyl carbamate)

-

Palladium catalyst (e.g., Pd(dba)₂)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., sodium tert-butoxide)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

In a glovebox, charge a reaction vessel with the palladium catalyst, phosphine ligand, and base.

-

Add the aryl halide and the amine to the vessel.

-

Add the anhydrous solvent.

-

Seal the vessel, remove it from the glovebox, and heat to the desired temperature (e.g., 100 °C) with stirring.

-

Monitor the reaction for completion.

-

Upon completion, cool the reaction mixture and perform an aqueous work-up.

-

The organic layer is dried and concentrated, and the product is purified by chromatography.

Application in Drug Discovery: A Scaffold for Potent Kinase Inhibitors

This compound has proven to be a critical building block for the development of inhibitors targeting the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1]

The replacement of a trifluoromethyl group with a difluoromethyl group on the pyridine ring has been shown to significantly enhance the affinity for mTOR kinase.[1] This has led to the discovery of highly potent and selective mTOR inhibitors as well as dual PI3K/mTOR inhibitors.

Key Compounds and their Biological Activity

Table 3: In Vitro Activity of Kinase Inhibitors Incorporating the this compound Scaffold

| Compound | Target(s) | PI3Kα (Ki, nM) | mTOR (Ki, nM) | Cellular pS6 IC50 (nM) | Cellular pAkt (S473) IC50 (nM) | Reference |

| PQR620 | mTORC1/2 | >1000 | 6.9 | 118 | 102 | [2] |

| PQR530 | PI3K/mTOR | - | - | - | - | [3] |

| PQR309 (Trifluoromethyl analog) | pan-PI3K/mTOR | 15.6 | 93.4 | - | - | [2] |

Note: A comprehensive IC50 value set for PQR530 was not available in the public domain literature reviewed.

Pharmacokinetic Profile

A significant advantage of incorporating the this compound moiety is the favorable pharmacokinetic properties it imparts to the resulting drug candidates.

Table 4: Preclinical Pharmacokinetic Parameters of PQR620

| Species | Route | Cmax (plasma) | Tmax (plasma) | t1/2 (plasma) | Brain/Plasma Ratio | Reference |

| Mouse (C57BL/6J) | Oral | Reached at 30 min | 30 min | > 5 h | ~1.6 | [2][4] |

| Rat (Sprague-Dawley) | Oral | Reached at 30 min | 30 min | > 5 h | - | [2] |

These data highlight the excellent oral bioavailability and brain penetration of PQR620, making it a promising candidate for treating central nervous system disorders in addition to cancer.[2][4]

Visualizing the Science: Pathways and Workflows

The PI3K/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K and mTOR in cell signaling, the pathway targeted by inhibitors derived from this compound.

Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition.

Experimental Workflow: Scalable Synthesis

This diagram outlines the major stages in the scalable, two-pot synthesis of this compound.

Caption: Workflow for the scalable two-pot synthesis of the target molecule.

Conclusion

This compound has emerged as a privileged scaffold in modern drug discovery, particularly in the pursuit of novel kinase inhibitors. Its synthesis has been optimized for large-scale production, ensuring its availability for extensive preclinical and clinical development. The unique electronic properties of the difluoromethyl group contribute to enhanced target affinity and favorable pharmacokinetic profiles in the resulting drug candidates. As research into kinase-driven diseases continues, the utility of this compound as a key building block is set to expand, promising the development of more effective and safer targeted therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Brain-penetrant PQR620 mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Difluoromethyl)pyridin-2-amine: A Key Intermediate for Novel mTOR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic target of rapamycin (mTOR) is a crucial regulator of cell growth and proliferation, and its signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[1][2][3] This document provides detailed application notes and protocols for the synthesis of 4-(Difluoromethyl)pyridin-2-amine, a critical building block for a new generation of potent and selective mTOR inhibitors, including dual PI3K/mTOR inhibitors.[4][5] A scalable and economical five-step, two-pot synthesis of this compound has been developed, offering a practical route for large-scale production.[4][6] This intermediate is essential for the synthesis of clinical candidates like PQR530 and PQR620, which have demonstrated significant potential in preclinical studies.[4][7] These notes will detail the synthetic route, provide comprehensive experimental protocols, and present relevant data to support the use of this compound in the development of novel mTOR-targeting therapies.

Introduction

The mTOR signaling pathway integrates intracellular and extracellular signals to control key cellular processes such as metabolism, growth, and survival.[8][9] It exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate different downstream effectors.[2][3] Dysregulation of the mTOR pathway is a hallmark of many cancers, driving tumor progression and resistance to therapy.[1][2] Consequently, the development of mTOR inhibitors has been a major focus of oncology drug discovery.

This compound has emerged as a vital pharmacophore in the design of next-generation mTOR inhibitors.[4] The difluoromethyl group often enhances the potency and pharmacokinetic properties of the final drug molecule.[4] This document outlines a robust synthetic methodology for this key intermediate and its application in the synthesis of potent mTOR inhibitors.

mTOR Signaling Pathway

The mTOR pathway is a complex signaling network that responds to various stimuli, including growth factors, nutrients, and cellular energy levels. A simplified representation of this pathway and the points of inhibition by mTOR inhibitors is depicted below.

Caption: Simplified mTOR signaling pathway illustrating key components and points of inhibition.

Synthesis of this compound

A scalable, five-step, two-pot synthesis has been developed, starting from 2,2-difluoroacetic anhydride.[4][6] This method avoids the use of sealed vessels for amination, making it more practical for large-scale production.[4][6]

Synthetic Workflow

The overall workflow for the synthesis is outlined in the diagram below.

Caption: Two-pot synthetic workflow for this compound.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound (1) from Nitrile 18 [4]

-

To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (18) (50 g, 0.26 mol, 1 equiv) in acetic acid (500 mL), add methoxylamine hydrochloride (66 g, 0.78 mol, 3 equiv).

-

Stir the resulting yellowish reaction mixture at 50 °C for 7 hours.

-

Cool the mixture to room temperature and add HBr in acetic acid (33%, 89 mL, 0.51 mol, 1.9 equiv).

-

Stir the resulting reaction mixture at 90 °C for 15 hours.

-

Cool the mixture and perform a reduction step to obtain the final product.

Protocol 2: Large-Scale Synthesis of this compound (1) from Nitrile 18 [4]

-

To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (18) (3.0 kg, 15.7 mol, 1 equiv) in acetic acid (30 L), add O-methoxylamine hydrochloride (3.9 kg, 47.1 mol, 3 equiv).

-

Stir the reaction mixture at 50 °C for 7 hours.

-

Cool the mixture to 25 °C and add hydrobromic acid in acetic acid (33%, 5.5 L, 31.4 mol, 2 equiv).

-

Stir the resulting reaction mixture at 90 °C for 12 hours.

-

Degas the mixture with nitrogen, cool to 20 °C, and add zinc (2.42 kg, 47.1 mol, 3 equiv).

-

Stir the mixture at room temperature for 3 hours, filter over Celite, and wash the filter cake with EtOAc.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 3: Synthesis of this compound (1) via Reduction [4]

-

Charge a round-bottom flask with 4-(difluoromethyl)-N-methoxy-pyridin-2-amine (20) (3.97 g, 22.8 mmol, 1 equiv) under a nitrogen atmosphere.

-

Add degassed acetic acid (40 mL, 10 vol).

-

To the resulting brownish solution, add zinc (4.37 g, 68.4 mmol, 3 equiv) portionwise, maintaining the reaction temperature at 16–20 °C.

-

Stir the resulting greenish mixture at room temperature for 3 hours.

-

Filter the mixture over a short pad of Celite.

-

Wash the filter cake with EtOAc, and concentrate the filtrate under reduced pressure to obtain the product.

Application in mTOR Inhibitor Synthesis

This compound serves as a key building block for potent mTOR inhibitors such as PQR530 and PQR620.[4][5][7] These compounds exhibit high affinity for the mTOR kinase and have demonstrated efficacy in preclinical cancer models.[5][7]

Quantitative Data

| Compound | Target(s) | IC₅₀ (nM) | Reference |

| PQR530 | PI3K/mTOR | PI3Kα: 33 nM | [5] |

| PQR620 | mTOR | mTOR: 9.8 nM | [4] |

Table 1: Biological Activity of mTOR Inhibitors Derived from this compound.

Conclusion

The synthesis of this compound via a scalable and practical route provides a reliable source of this crucial intermediate for the development of novel mTOR inhibitors. The detailed protocols and application notes presented here are intended to facilitate research and development efforts in the field of oncology and drug discovery, ultimately contributing to the advancement of new cancer therapies.

References

- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. assaygenie.com [assaygenie.com]

- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for the Large-Scale Synthesis of 4-(Difluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Difluoromethyl)pyridin-2-amine is a critical building block in the synthesis of numerous pharmaceutical compounds, particularly protein kinase inhibitors targeting pathways such as PI3K/mTOR.[1][2] Its synthesis on a large scale is essential for advancing preclinical and clinical studies of drug candidates. This document provides detailed application notes and protocols for a scalable, economical, and practical synthesis of this compound, designed to be implemented in a laboratory or industrial setting. The presented methodology avoids the use of high-pressure reactors and expensive starting materials, making it a robust option for large-scale production.[1][2]

Synthetic Strategy Overview

The most scalable and efficient reported synthesis of this compound is a five-step, two-pot procedure commencing from readily available 2,2-difluoroacetic anhydride.[1][2] This approach has been successfully executed on a multi-kilogram scale.[1] The overall strategy involves the construction of the pyridine ring followed by amination. Alternative routes, such as those starting from 4-methylpyridin-2-amine or 2-chloro-4-(difluoromethyl)pyridine, have been reported but are less suitable for large-scale production due to low yields, high costs of starting materials, or the need for specialized equipment like sealed pressure tubes.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the optimized, large-scale synthesis of this compound.

| Step | Starting Material | Key Reagents | Scale (Starting Material) | Product | Yield |

| Pot 1 (Steps 1-2) | 2,2-Difluoroacetic anhydride | Ethyl vinyl ether, Pyridine | 3.6 kg | (E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile | Not Isolated |

| Pot 2 (Steps 3-5) | (E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile | Methoxylamine hydrochloride, HBr in acetic acid, Zinc | 3.0 kg | This compound | 72% (over 3 steps) |

Experimental Protocols

The following protocols are adapted from a validated large-scale synthesis.[1]

Pot 1: Synthesis of (E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile

This procedure combines the first two steps of the synthesis in a single pot.

Materials:

-

2,2-Difluoroacetic anhydride

-

Ethyl vinyl ether

-

Pyridine

-

Aqueous sodium bicarbonate solution

-

Suitable reaction vessel equipped for cooling and stirring

Procedure:

-

In a suitable reaction vessel, dissolve 2,2-difluoroacetic anhydride (3.6 kg) in an appropriate solvent.

-

Cool the solution and add pyridine.

-

Slowly add ethyl vinyl ether to the reaction mixture, maintaining the temperature.

-

Upon completion of the reaction (monitored by a suitable analytical method), the reaction solution is washed with water to remove excess pyridine.

-

The organic layer is then washed with an aqueous sodium bicarbonate solution to remove excess 2,2-difluoroacetic acid.

-

The resulting solution containing the intermediate enone is used directly in the next step without isolation.

Pot 2: One-Pot Synthesis of this compound from Nitrile Intermediate

This one-pot procedure encompasses the final three steps of the synthesis.

Materials:

-

Solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (from Pot 1, assuming 3.0 kg of the nitrile)

-

Acetic acid

-

Methoxylamine hydrochloride

-

Hydrobromic acid in acetic acid (33%)

-

Zinc dust

-

Nitrogen source for degassing

-

Suitable reaction vessel equipped for heating, cooling, and stirring

Procedure:

-

To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (3.0 kg, 15.7 mol, 1 equiv) in acetic acid (30 L), add O-methoxylamine hydrochloride (3.9 kg, 47.1 mol, 3 equiv).[1]

-

Stir the reaction mixture at 50 °C for 7 hours.[1]

-

Cool the mixture to 25 °C and add hydrobromic acid in acetic acid (33%, 5.5 L, 31.4 mol, 2 equiv).[1]

-

After the addition, stir the resulting reaction mixture at 90 °C for 12 hours.[1]

-

Degas the mixture with nitrogen and then cool to 20 °C.[1]

-

Carefully add zinc (2.42 kg, 47.1 mol, 3 equiv) to the reaction mixture.[1]

-

After the reaction is complete, the product, this compound, can be isolated and purified using standard techniques such as extraction and crystallization.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the two-pot, five-step synthesis.

Caption: Two-pot synthesis workflow for this compound.

References

Application Notes and Protocols for the Synthesis of 4-(Difluoromethyl)pyridin-2-amine: A Key Intermediate for the mTORC1/2 Inhibitor PQR620

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis of 4-(difluoromethyl)pyridin-2-amine, a critical intermediate in the development of PQR620. PQR620 is a potent, selective, and brain-penetrant inhibitor of the mechanistic target of rapamycin (mTOR) complexes mTORC1 and mTORC2, with significant therapeutic potential in oncology and neurological disorders.[1][2][3] A scalable, efficient, and high-yielding synthetic protocol for this compound is detailed, alongside the mechanism of action of PQR620 and its relevance in drug discovery.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in various human cancers and neurological diseases, making it a prime target for therapeutic intervention.[1][4][5] PQR620, with the full chemical name 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine, is a novel and highly selective mTORC1/2 inhibitor that has demonstrated significant anti-tumor effects and the ability to cross the blood-brain barrier.[1][2][6] The synthesis of PQR620 relies on the availability of the key building block, this compound. This document outlines a robust and scalable synthetic route to this intermediate, enabling its efficient production for research and development purposes.[7]

PQR620 Signaling Pathway

PQR620 exerts its therapeutic effects by directly inhibiting the kinase activity of both mTORC1 and mTORC2. This dual inhibition leads to the downstream suppression of key cellular processes involved in cell growth and proliferation. The signaling pathway is depicted below.

Caption: PQR620 inhibits mTORC1 and mTORC2 signaling.

Synthesis of this compound

A scalable and practical five-step, two-pot synthesis of this compound has been developed, starting from 2,2-difluoroacetic anhydride.[7] This method avoids the use of high-pressure amination and provides the target intermediate in high yield.

Synthetic Workflow

The overall synthetic workflow is illustrated in the following diagram.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Large-Scale Synthesis of this compound from Nitrile Intermediate 18 [7]

Materials:

-

(E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (18)

-

Acetic acid

-

O-methoxylamine hydrochloride

-

Hydrobromic acid in acetic acid (33%)

-

Zinc dust

-

Nitrogen gas

Procedure:

-

To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (18, 3.0 kg, 15.7 mol, 1 equiv) in acetic acid (30 L), add O-methoxylamine hydrochloride (3.9 kg, 47.1 mol, 3 equiv).

-

Stir the reaction mixture at 50 °C for 7 hours.

-

Cool the mixture to 25 °C and add hydrobromic acid in acetic acid (33%, 5.5 L, 31.4 mol, 2 equiv).

-

Stir the resulting reaction mixture at 90 °C for 12 hours.

-

Degas the mixture with nitrogen and cool to 20 °C.

-

Add zinc dust (2.42 kg, 47.1 mol, 3 equiv) portion-wise, maintaining the temperature below 40 °C.

-

Stir the mixture at room temperature for 1 hour after the addition is complete.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Treat the residue with aqueous NaOH solution to adjust the pH to ~9-10 and extract with an appropriate organic solvent.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography to afford this compound.

One-Pot Synthesis of this compound from Nitrile Intermediate 18 [7]

Materials:

-

(E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (18)

-

Acetic acid

-

Methoxylamine hydrochloride

-

HBr in acetic acid (33%)

Procedure:

-

To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (18, 50 g, 0.26 mol, 1 equiv) in acetic acid (500 mL), add methoxylamine hydrochloride (66 g, 0.78 mol, 3 equiv).

-

Stir the yellowish reaction mixture at 50 °C for 7 hours.

-

Cool the mixture to room temperature and add HBr in acetic acid (33%, 89 mL, 0.51 mol, 1.9 equiv).

-

Stir the resulting reaction mixture at 90 °C for 15 hours.

-

Work-up and purify as described in the large-scale synthesis.

Quantitative Data Summary

| Synthesis Route | Starting Material | Key Reagents | Scale | Yield | Reference |

| One-Pot Synthesis | Nitrile 18 | Methoxylamine HCl, HBr/AcOH | 50 g | Not specified in abstract | [7] |

| Large-Scale Synthesis | Nitrile 18 | O-methoxylamine HCl, HBr/AcOH, Zn | 3.0 kg | High-yielding | [7] |

| Buchwald-Hartwig Amination | 2-chloro-4-(difluoromethyl)pyridine | tert-butyl carbamate, Pd catalyst | Lab scale | 81% (amination), 99% (deprotection) | [7] |

Conclusion

The synthesis of this compound is a crucial step in the production of the promising mTORC1/2 inhibitor, PQR620. The detailed protocols provided herein describe a scalable and efficient synthetic route, facilitating the availability of this key intermediate for further research and development in the fields of oncology and neuroscience. The robust nature of this synthesis is a significant enabler for the clinical translation of PQR620 and other potential therapeutics derived from this versatile building block.

References

- 1. Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620 [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Brain-penetrant PQR620 mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of 4-(Difluoromethyl)pyridin-2-amine: A Key Intermediate for the PI3K/mTOR Inhibitor PQR530

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(Difluoromethyl)pyridin-2-amine, a critical building block for the potent, orally bioavailable, and brain-penetrable dual PI3K/mTOR kinase inhibitor, PQR530.[1][2] A scalable, economical, and practical five-step, two-pot synthetic route commencing from 2,2-difluoroacetic anhydride is presented, offering a high-yielding and efficient pathway to this essential intermediate.[3][4] This methodology is particularly advantageous as it circumvents the need for amination in a sealed vessel.[3][4] PQR530 is a clinical candidate for oncology, targeting the frequently overactivated PI3K/mTOR signaling pathway in cancer.[1][2][5]

Introduction

The phosphoinositide 3-kinase (PI3K)/mechanistic target of rapamycin (mTOR) signaling pathway is a pivotal regulator of cell growth, proliferation, survival, and metastasis.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. PQR530, (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine, is a potent ATP-competitive inhibitor of both class I PI3K and mTOR kinases.[1][2][5] A key component in the synthesis of PQR530 and other related kinase inhibitors is the heteroaryl moiety, this compound.[1][3] Access to a scalable and cost-effective synthesis of this intermediate is therefore crucial for the advancement of these clinical candidates.

This application note details a robust and optimized synthetic procedure for this compound, providing researchers and drug development professionals with a practical guide for its preparation.

Signaling Pathway and Synthesis Overview

PQR530 exerts its therapeutic effect by inhibiting the PI3K/mTOR pathway. The synthesis of PQR530 relies on the availability of the this compound intermediate, which is prepared via a multi-step synthesis.

Caption: Simplified PI3K/mTOR signaling pathway inhibited by PQR530.

Caption: Overall workflow for the synthesis of PQR530.

Experimental Protocols

The following protocols are adapted from a scalable and practical synthesis of this compound.[3]

Large-Scale Synthesis of this compound from Nitrile Intermediate

This procedure outlines a two-step, one-pot process starting from (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile.

Materials:

-

(E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile

-

Acetic acid

-

O-methoxylamine hydrochloride

-

Hydrobromic acid in acetic acid (33%)

-

Zinc dust

Procedure:

-

To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (1 equivalent) in acetic acid, add O-methoxylamine hydrochloride (3 equivalents).

-

Stir the reaction mixture at 50 °C for 7 hours.

-

Cool the mixture to 25 °C and add 33% hydrobromic acid in acetic acid (2 equivalents).

-

Heat the resulting mixture to 90 °C and stir for 12 hours.

-

Degas the mixture with nitrogen and cool to 20 °C.

-

Carefully add zinc dust (3 equivalents) to the reaction mixture.

-

Stir the mixture at 20 °C for an additional period until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, work up the reaction mixture to isolate the desired product, this compound.

One-Pot Synthesis of this compound from Nitrile Intermediate

This protocol provides a streamlined one-pot synthesis.

Materials:

-

(E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile

-

Acetic acid

-

Methoxylamine hydrochloride

-

HBr in acetic acid (33%)

Procedure:

-

To a solution of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (1 equivalent) in acetic acid, add methoxylamine hydrochloride (3 equivalents).

-

Stir the yellowish reaction mixture at 50 °C for 7 hours.

-

Cool the mixture to room temperature.

-

Add 33% HBr in acetic acid (1.9 equivalents).

-

Stir the resulting reaction mixture at 90 °C for 15 hours.

-

After completion, cool the mixture and perform an appropriate work-up to isolate this compound.

Data Summary

The following table summarizes the yields for different synthetic routes to this compound as reported in the literature.[3][4]

| Route | Starting Material | Key Steps | Scale | Overall Yield | Reference |

| A | 4-methylpyridin-2-amine | 1. Boc-protection2. Radical bromination3. Oxidation to aldehyde4. Fluorination (DAST)5. Deprotection | 1-2 g | 2.8% | [3][4] |

| B | 4-(difluoromethyl)pyridine | 1. N-oxidation2. Amination (PyBroP)3. Deprotection | Gram-scale | Not specified | [3] |

| C | 2-chloro-4-(difluoromethyl)pyridine | 1. Buchwald-Hartwig amination2. Boc-deprotection | Not specified | ~80% (over 2 steps) | [3] |

| Optimized | 2,2-difluoroacetic anhydride | Five-step, two-pot procedure | ~250 g | 24% | [3][4] |

Conclusion

The provided protocols, adapted from peer-reviewed literature, offer a reliable and scalable method for the synthesis of this compound, a crucial intermediate for the development of the PI3K/mTOR inhibitor PQR530. The five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride is particularly noteworthy for its practicality and efficiency on a larger scale, facilitating further preclinical and clinical investigations of PQR530 and related compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Application Note: A Scalable and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(Difluoromethyl)pyridin-2-amine is a crucial intermediate in the synthesis of numerous protein kinase inhibitors, including clinical candidates targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase.[1] This document outlines a scalable, efficient, and practical five-step, two-pot procedure for the preparation of this compound, starting from 2,2-difluoroacetic anhydride.[1] The protocol is designed to be readily implemented in a laboratory setting for large-scale production.

Experimental Protocols

This synthesis is a five-step, two-pot procedure. The key steps involve the formation of an enol, a Michael addition, cyclization, and a final reduction.

Step 1 & 2 (One-Pot): Synthesis of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile

This procedure combines the first two steps of the synthesis in a single pot.

-

Materials: 2,2-difluoroacetic anhydride, Acetonitrile (MeCN), Triethylamine (TEA), (E)-4-ethoxybut-2-enenitrile, Acetic acid.

-

Procedure:

-

To a solution of 2,2-difluoroacetic anhydride in acetonitrile, add triethylamine at a controlled temperature.

-

Introduce (E)-4-ethoxybut-2-enenitrile to the reaction mixture.

-

The reaction is then quenched with acetic acid.

-

Step 3, 4, & 5 (One-Pot): Synthesis of this compound from Nitrile Intermediate

This part of the synthesis involves the conversion of the nitrile intermediate into the final product through a series of reactions in a single pot.[1]

-

Materials: (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile, Acetic acid, O-methoxylamine hydrochloride, Hydrobromic acid in acetic acid (33%), Zinc dust, Celite.

-

Procedure:

-

Dissolve (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (1 equivalent) in acetic acid.[1]

-

Add O-methoxylamine hydrochloride (3 equivalents) to the solution.[1]

-

Stir the reaction mixture at 50 °C for 7 hours.[1]

-

Cool the mixture to 25 °C and add 33% hydrobromic acid in acetic acid (2 equivalents).[1]

-

Heat the resulting mixture to 90 °C and stir for 12 hours.[1]

-

After degassing with nitrogen, cool the mixture to 20 °C.[1]

-

Carefully add zinc dust (3 equivalents) portionwise, maintaining the temperature between 25-30 °C.[1]

-

Stir the mixture for 3 hours at room temperature.[1]

-

Filter the reaction mixture through a pad of Celite.[1]

-

The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified.

-

Data Presentation

The following table summarizes the key quantitative data for the one-pot synthesis of this compound from the nitrile intermediate.

| Step | Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Equivalents | Yield (%) |

| 3 | (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile | O-methoxylamine hydrochloride | Acetic acid | 50 | 7 | 3 | - |

| 4 | Intermediate from Step 3 | 33% HBr in Acetic acid | Acetic acid | 90 | 12 | 2 | - |

| 5 | Intermediate from Step 4 | Zinc | Acetic acid | 25-30 | 3 | 3 | Not specified |

Alternative Synthetic Routes

Other reported methods for the synthesis of this compound include:

-

From 4-methylpyridin-2-amine: A five-step synthesis starting from the inexpensive 4-methylpyridin-2-amine has been reported. However, a low-yielding bromination step (10%) significantly reduces the overall yield to 2.8%.[1]

-

From 4-(difluoromethyl)pyridine: A three-step synthesis starting from 4-(difluoromethyl)pyridine involves oxidation to the pyridine-N-oxide (99% yield), followed by amination using PyBroP (65% yield).[1]

Experimental Workflow

Caption: A workflow diagram illustrating the scalable five-step, two-pot synthesis of this compound.

References

Application Notes: Suzuki Cross-Coupling of 4-(Difluoromethyl)pyridin-2-amine

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl scaffolds.[1][2] These structural motifs are prevalent in a vast range of biologically active compounds, making this reaction indispensable in medicinal chemistry and drug development.[1][3] This document provides detailed protocols and application notes for the use of 4-(Difluoromethyl)pyridin-2-amine as a substrate in Suzuki cross-coupling reactions.

The this compound moiety is of particular interest as the difluoromethyl group (CF₂H) can serve as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability, lipophilicity, and binding affinity.[4] However, the coupling of 2-aminopyridine derivatives presents unique challenges, primarily due to the potential for the palladium catalyst to be inhibited by coordination with the lone pair electrons on both the pyridine and amino nitrogens.[5][6] Furthermore, the electron-withdrawing nature of the difluoromethyl group influences the reactivity of the pyridine ring. These application notes provide optimized conditions and protocols to address these challenges and facilitate the successful synthesis of novel 2-amino-4-arylpyridine derivatives.

Challenges in Coupling 2-Aminopyridines

The primary obstacle in using substrates like this compound is catalyst inhibition. This "2-pyridyl problem" arises from the chelation of the palladium catalyst by the adjacent pyridine and amino groups, leading to catalyst deactivation and low product yields.[5][6]

Key strategies to overcome these challenges include:

-

Ligand Selection: Employing bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), is critical. These ligands stabilize the active palladium species, promote the desired catalytic cycle, and prevent inhibitory pyridine coordination.[5][6]

-

Catalyst Choice: Utilizing modern, pre-formed palladium catalysts or "pre-catalysts" (e.g., Buchwald G3 pre-catalysts) can provide a more active and stable catalytic species in solution, overcoming partial inhibition.[6]

-

Base and Solvent Selection: The choice of base and solvent system is crucial. Weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective and can minimize side reactions.[6][7] Anhydrous solvents can help prevent the common side reaction of protodeboronation, where the boronic acid is replaced by a hydrogen atom.[5][6]

Recommended Reaction Conditions for Optimization

Successful Suzuki-Miyaura coupling of this compound with various aryl/heteroaryl boronic acids or esters requires careful optimization. The following table summarizes recommended starting conditions based on established protocols for challenging heteroaryl couplings.[6][7][8][9]

| Parameter | Recommendation | Rationale & Considerations | Citation |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or XPhos Pd G3 Pre-catalyst | Pre-catalysts are often preferred for providing a highly active Pd(0) species. Pd₂(dba)₃ is a common and effective precursor. | [6][8] |

| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands are essential to prevent catalyst inhibition by the 2-aminopyridine moiety. | [5][6] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | These bases are effective for transmetalation while being mild enough to minimize substrate/product degradation and protodeboronation. | [6][7] |

| Solvent | 1,4-Dioxane, Toluene, or THF (often with water) | The choice of solvent depends on substrate solubility. A mixture of an organic solvent and water (e.g., 4:1) is common. Anhydrous conditions may be necessary to prevent protodeboronation. | [3][10] |

| Boron Source | Arylboronic Acid or Arylboronic Ester (e.g., Pinacol) | Boronic esters are more stable towards protodeboronation than their corresponding acids and are recommended for challenging or slow reactions. | [6][11] |

| Temperature | 80–110 °C | Heating is typically required. The optimal temperature should be determined empirically to balance reaction rate and stability of reactants and catalyst. | [6] |

| Catalyst Loading | 1–5 mol% | Higher catalyst loading (3-5 mol%) may be necessary to overcome partial catalyst inhibition. | [5][10] |

Detailed Experimental Protocol: General Procedure

This protocol provides a general method for the Suzuki cross-coupling of a halo-substituted this compound with an arylboronic acid.

Materials:

-

Halo-substituted this compound (1.0 equiv)

-

Arylboronic acid or ester (1.2–1.5 equiv)

-

Palladium catalyst (e.g., XPhos Pd G3, 2–5 mol%)

-

Ligand (if not using a pre-catalyst, e.g., XPhos, 4–10 mol%)

-

Base (e.g., K₃PO₄, 2.0–3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add the halo-substituted this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1][6]

-

Reagent Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (or palladium source and ligand) followed by the degassed solvent.

-

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1][6]

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-amino-4-arylpyridine product.[12]

Diagrams and Workflows

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A typical workflow for setting up and performing a Suzuki cross-coupling reaction is outlined below.

Caption: General laboratory workflow for a Suzuki cross-coupling experiment.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]